molecular formula C12H10O3 B162192 3-Hydroxychimaphilin CAS No. 33253-99-5

3-Hydroxychimaphilin

Cat. No. B162192
CAS RN: 33253-99-5
M. Wt: 202.21 g/mol
InChI Key: PPKSZCGTLRGKCE-UHFFFAOYSA-N
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Description

3-Hydroxychimaphilin is a natural compound derived from the botanical source Chimaphila umbellata . It is an inherent constituent with anti-neoplastic attributes . It has been found to have potential in thwarting oncogenesis by stifling cellular proliferation and expediting programmed cell death across manifold malignant lineages .


Molecular Structure Analysis

3-Hydroxychimaphilin has a molecular formula of C12H10O3 and a molecular weight of 202.209 . The molecule contains a total of 26 bonds, including 16 non-H bonds, 9 multiple bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ketone, 1 aromatic ketone, and 1 hydroxyl group .


Physical And Chemical Properties Analysis

3-Hydroxychimaphilin is a yellow powder . Its InChI Key is PPKSZCGTLRGKCE-UHFFFAOYSA-N . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Gel-Based Microarrays in Proteomics

3-Hydroxychimaphilin has applications in the development of gel-based microarrays, a versatile technology platform for the immobilization of proteins and other biopolymers. These biochips offer a hydrophilic environment that stabilizes immobilized molecules and facilitates interactions with analytes. This technology is particularly relevant in studying protein interactions and has potential applications in various areas of proteomics (Rubina et al., 2008).

Learning and Memory Enhancement

Another research area involves the impact of compounds related to 3-Hydroxychimaphilin on learning and memory. In a study involving mice, it was found that derivatives of polyhydroxybutyrate, which have structural similarities to 3-Hydroxychimaphilin, enhanced learning and memory. This suggests potential applications of 3-Hydroxychimaphilin in neurological research, particularly in understanding and potentially enhancing cognitive functions (Zou et al., 2009).

Anticancer Potential

3-Hydroxychimaphilin derivatives, such as 3-Hydroxyterphenyllin, have shown promise as anticancer agents. Research indicates these compounds can induce apoptosis and S phase arrest in cancer cells, specifically in ovarian cancer models. This suggests a role for 3-Hydroxychimaphilin in cancer research, particularly in developing new therapeutic strategies (Wang et al., 2017).

Biocompatible Glyconanomaterials

Research into glyconanomaterials, which are based on hydrophilic polymers like N-(2-hydroxypropyl)methacrylamide, has relevance to 3-Hydroxychimaphilin. These materials are utilized for specific targeting in cancer therapy, showing the potential of 3-Hydroxychimaphilin in developing targeted therapeutic agents (Bojarová et al., 2018).

Hydrophobic Mechanisms in Mineral Processing

In mineral processing, studies have explored the hydrophobic mechanisms of related compounds, providing insights into how 3-Hydroxychimaphilin could interact with mineral surfaces. This has implications for its potential use in enhancing the efficiency of mineral separation processes (Liu et al., 2016).

properties

IUPAC Name

4-hydroxy-3,6-dimethylnaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-6-3-4-8-9(5-6)10(13)7(2)11(14)12(8)15/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKSZCGTLRGKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C(=O)C(=C2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3,6-dimethylnaphthalene-1,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
G Saxena, SW Farmer, REW Hancock… - Journal of natural …, 1996 - ACS Publications
… uniflora resulted in the isolation of a novel compound, 8-chloro-2,7-dimethyl-1,4-naphthoquinone (8-chlorochimaphilin) (1), together with chimaphilin (2) and 3-hydroxychimaphilin (3) …
Number of citations: 38 pubs.acs.org
H Li, A Bos, S Jean, D Webster, GA Robichaud… - Phytochemistry …, 2018 - Elsevier
… (to C-4a, C-5, C-6, C-7, and C-8a) together with the H 2 -5–H-6–7-Me–H 2 -8 spin system revealed by the COSY spectrum allowed 4 to be identified as 5,8-dihydro-3-hydroxychimaphilin…
Number of citations: 1 www.sciencedirect.com
JR Widhalm, D Rhodes - Horticulture Research, 2016 - academic.oup.com
… Similarly, Moneses uniflora produces chimaphilin derivatives, including 8-chlorochimaphilin, 8-hydroxychimaphilin and 3-hydroxychimaphilin, that also appear to be subject to …
Number of citations: 152 academic.oup.com
U Chetri, J Gupta - researchgate.net
… anti-fungal activity [25] A compound 8-chloro-2,7-dimethyl-1,4-naphthoquinone (8chlorochimaphilin) isolated from Moneses uniflora, together with chimaphilin and 3hydroxychimaphilin …
Number of citations: 2 www.researchgate.net
T GHN, AR McCutcheon, H Matsuura… - … of Medicinal Plants …, 2018 - books.google.com
A checklist of the vascular plants of British Columbia (BC) indicates that there are about 3137 taxa including 662 introduced species (Taylor and MacBride, 1977). Many of the endemic …
Number of citations: 1 books.google.com
H Li - 2015 - unbscholar.lib.unb.ca
The global epidemic of tuberculosis (TB) persists in large part due to the development of resistance against current therapies. One potential source for novel anti-TB drugs is natural …
Number of citations: 1 unbscholar.lib.unb.ca
T Arif, JD Bhosale, N Kumar, TK Mandal… - Journal of Asian …, 2009 - Taylor & Francis
… from Moneses uniflora resulted in the isolation of a 8-chloro-2,7-dimethyl-1,4-naphthoquinone (8-chlorochimaphilin) (19), together with chimaphilin and 3-hydroxychimaphilin as the …
Number of citations: 550 www.tandfonline.com
DD Orhan, N Orhan - Antimicrobials: Synthetic and Natural …, 2015 - researchgate.net
… and 3-hydroxychimaphilin having antifungal activity against M. gypseum with MIC values 12.5 and 25 μg/mL (Saxena et al., 1996). The leaves of Allamanda cathartica have been used …
Number of citations: 2 www.researchgate.net
G Saxena, SW Farmer, REW Hamock, GHN Towers
Number of citations: 0

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